(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid
CAS No.: 877140-09-5
Cat. No.: VC7330262
Molecular Formula: C12H12N2O5
Molecular Weight: 264.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877140-09-5 |
|---|---|
| Molecular Formula | C12H12N2O5 |
| Molecular Weight | 264.237 |
| IUPAC Name | 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H12N2O5/c1-18-9-3-7-8(4-10(9)19-2)13-6-14(12(7)17)5-11(15)16/h3-4,6H,5H2,1-2H3,(H,15,16) |
| Standard InChI Key | BLAOOJUJAXUDSB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)O)OC |
Introduction
(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a keto group at position 4 of the quinazoline ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic purposes .
Biological Activities and Potential Applications
While specific biological activities of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid are not extensively documented, compounds with similar quinazolinone structures have shown notable biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The quinazolinone family is known for its diverse biological effects, making derivatives like (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid potential candidates for drug development .
Synthesis and Chemical Reactivity
The synthesis of compounds related to (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves multi-step reactions. The chemical reactivity of such compounds includes nucleophilic substitutions and hydrolysis reactions. The acetate group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding alcohol and acetic acid.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial activity |
| 4-(Aminomethyl)quinazoline | Aminomethyl group at position 4 | Anticancer properties |
| 6-Methoxyquinazoline | Methoxy group at position 6 | Antioxidant effects |
| (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid | Methoxy groups at positions 6 and 7, acetic acid moiety | Potential for drug development due to quinazolinone core |
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